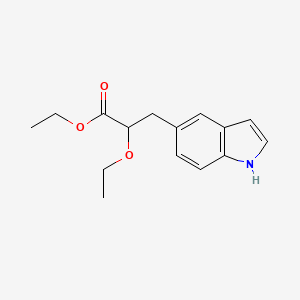![molecular formula C14H16INO B8323669 Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8323669.png)
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-
描述
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its iodomethyl and methyl substituents, as well as a phenyl group substituted with an isopropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-oxazole, can be achieved through various methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones under basic conditions . This method is favored for its efficiency and versatility in producing oxazole derivatives.
Industrial Production Methods
Industrial production of oxazole derivatives often involves optimizing the van Leusen reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and scalability .
化学反应分析
Types of Reactions
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of oxazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution: Products include azide, nitrile, and thiol-substituted oxazoles.
Oxidation: Products include oxazole N-oxides.
Reduction: Products include oxazoline derivatives.
科学研究应用
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Oxazole derivatives are explored for their potential in organic electronics and as building blocks for advanced materials.
作用机制
The mechanism of action of oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
Oxazole: The parent compound with a simple oxazole ring.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in adjacent positions.
Uniqueness
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the iodomethyl group allows for versatile chemical modifications, while the phenyl group enhances its interaction with biological targets .
属性
分子式 |
C14H16INO |
|---|---|
分子量 |
341.19 g/mol |
IUPAC 名称 |
4-(iodomethyl)-5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C14H16INO/c1-9(2)11-4-6-12(7-5-11)14-16-13(8-15)10(3)17-14/h4-7,9H,8H2,1-3H3 |
InChI 键 |
QGKGLJHQIRRWES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CI |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
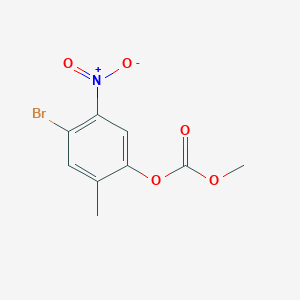
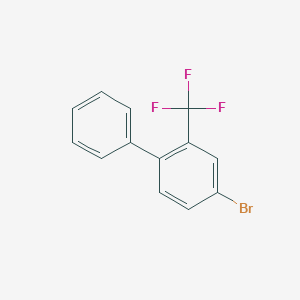

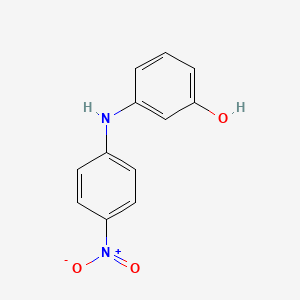

![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8323631.png)
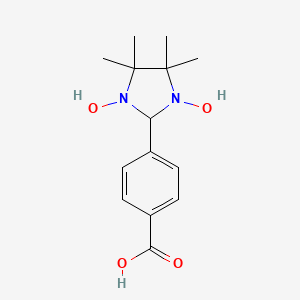
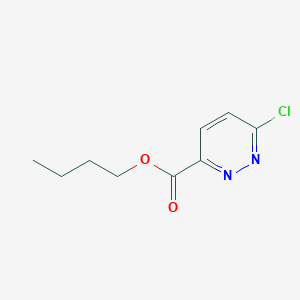
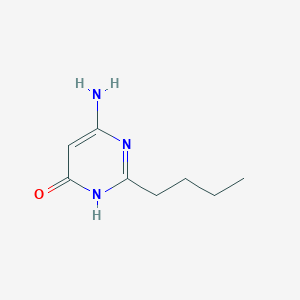
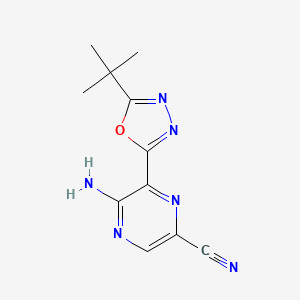
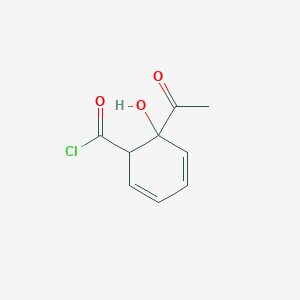
![Phenyl-n-[3-(phenylmethoxy)phenyl]carboxamide](/img/structure/B8323678.png)
